molecular formula C22H19FN4O2 B11010754 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide

Cat. No.: B11010754
M. Wt: 390.4 g/mol
InChI Key: TVBRCAHLIMFQDX-UHFFFAOYSA-N
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Description

The compound N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide (hereafter referred to as Compound A) is characterized by a unique hybrid structure combining a 6-fluoroindole moiety and a 3-phenyl-6-oxopyridazine core, linked via an ethyl-acetamide bridge. Its molecular formula is C₂₃H₁₉FN₄O₂, with an average mass of 410.43 g/mol and a monoisotopic mass of 410.1494 Da .

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C22H19FN4O2/c23-18-7-6-17-10-12-26(20(17)14-18)13-11-24-21(28)15-27-22(29)9-8-19(25-27)16-4-2-1-3-5-16/h1-10,12,14H,11,13,15H2,(H,24,28)

InChI Key

TVBRCAHLIMFQDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The pyridazine moiety can be introduced through various cyclization reactions involving hydrazine derivatives and diketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazinyl-Acetamide Derivatives

Compound 3 (ZINC00220177) :
  • Structure : 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide
  • Key Differences : Replaces the indolylethyl group with a phenethyl chain and extends the acetamide linkage via a propanamide spacer.
Compound 3 () :
  • Structure : 2-(6-Oxo-3-phenylpyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide
  • Key Differences : Substitutes the indolylethyl group with a 2-(trifluoromethyl)phenyl moiety.
Compound () :
  • Structure : N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
  • Key Differences : Replaces the 3-phenyl group on the pyridazinyl ring with a 3-methoxyphenyl substituent.
  • Implications : The methoxy group improves water solubility (clogP reduction by ~0.5 units) and may enhance hydrogen bonding with polar residues in target enzymes .

Heterocyclic Core Variations

Compound 9 (ZINC08993868) :
  • Structure : 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide
  • Key Differences: Replaces the pyridazinyl core with a quinazolinone ring.
Compound () :
  • Structure : 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]ethyl}acetamide
  • Key Differences : Substitutes the phenyl group with a thienyl ring and introduces a tetrazole-sulfanyl substituent.
  • Implications : The thienyl group offers π-electron delocalization distinct from phenyl, while the tetrazole may act as a bioisostere for carboxylic acids, altering pharmacodynamics .

Benzothiazole and Pyrimidine Derivatives

Compound () :
  • Structure : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Key Differences : Replaces the pyridazinyl-indole system with a benzothiazole core.
  • Implications: Benzothiazoles are known for kinase inhibition; this analog may target different pathways compared to Compound A’s pyridazinyl scaffold .
Compound () :
  • Structure : N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide
  • Key Differences : Incorporates a bulkier tert-butylphenyl group and a pyridinyl-ethyl chain.
  • Implications : Increased steric hindrance may reduce binding affinity to compact active sites compared to Compound A .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: The 6-fluoroindole in Compound A enhances metabolic stability compared to non-fluorinated indoles (e.g., ).
  • Pyridazinyl Core: The 3-phenyl-6-oxo configuration optimizes planar interactions with acetylcholinesterase (inferred from ), whereas quinazolinone analogs may favor different targets.
  • Acetamide Linker : Shorter linkers (e.g., Compound A ’s ethyl chain) improve conformational rigidity compared to propanamide spacers (Compound 3 , ).

Data Tables

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Compound A Pyridazinyl-indole 6-Fluoroindole, 3-phenylpyridazinyl 410.43 High metabolic stability
ZINC00220177 (Comp 3 ) Pyridazinyl Phenethyl, propanamide spacer 381.42 Moderate acetylcholinesterase IC₅₀
Compound Pyridazinyl 2-(Trifluoromethyl)phenyl 403.34 Elevated lipophilicity
Compound Pyridazinyl-indole 3-Methoxyphenyl 424.45 Improved solubility

Biological Activity

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide is a synthetic compound with a complex structure that holds promise for various therapeutic applications. Its unique combination of an indole moiety and a pyridazinone core suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound features:

  • Indole Moiety : Known for its significant biological importance, particularly in pharmacology.
  • Pyridazinone Core : Commonly associated with diverse pharmacological activities.
  • Fluoro Group and Phenyl Substitution : These modifications enhance the compound's chemical properties, potentially increasing its efficacy as a therapeutic agent.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Bone Metabolism Modulation : Interaction studies suggest it may influence bone metabolism, potentially aiding in conditions like osteoporosis.
  • Anticancer Properties : Given the structural similarities to known anticancer agents, further investigations are warranted to explore its efficacy against various cancer cell lines.

Understanding the mechanisms through which this compound exerts its effects is crucial. Preliminary findings suggest:

  • Receptor Binding : It may bind to specific receptors involved in bone metabolism and inflammation.
  • Enzyme Interaction : The compound could interact with enzymes that play roles in inflammatory processes or cancer progression.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N~1~-phenethylacetamidePyridazinone core with methoxy substitutionInhibitory effects on osteoclast differentiation
5-nitroindole derivativesIndole structure with nitro groupKnown anti-cancer properties
4-(fluorophenyl)pyridazinonesPyridazinone core with fluorinated phenyl groupsDiverse biological activities including anti-inflammatory effects

The table above highlights compounds with structural similarities to this compound, emphasizing its unique combination of functional groups that confer distinct biological activities.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the indole moiety.
  • Synthesis of the pyridazinone core.
  • Coupling reactions to integrate the acetamide functional group.

Optimization of these synthetic routes is essential for achieving high yields and purity, which are critical for subsequent biological testing.

Future Directions

Further research is necessary to:

  • Elucidate the precise mechanisms of action.
  • Conduct in vitro and in vivo studies to assess therapeutic efficacy and safety.
  • Explore potential side effects or contraindications associated with its use.

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